molecular formula C20H21NO4 B2977426 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide CAS No. 2309598-46-5

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2977426
CAS No.: 2309598-46-5
M. Wt: 339.391
InChI Key: IQZIEKLJORQJDN-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that features a unique structure incorporating furan rings and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl intermediates, followed by their coupling with ethyl acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and ethoxyphenyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide stands out due to its dual furan rings and ethoxyphenyl group, which provide unique chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-23-16-9-7-15(8-10-16)13-20(22)21-14-17(18-5-3-11-24-18)19-6-4-12-25-19/h3-12,17H,2,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIEKLJORQJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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